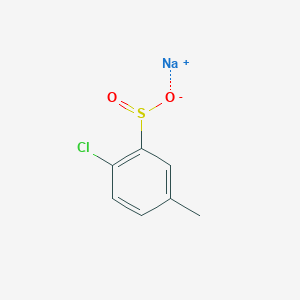
Sodium 2-chloro-5-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium 2-chloro-5-methylbenzene-1-sulfinate is a useful research compound. Its molecular formula is C7H6ClNaO2S and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sodium 2-chloro-5-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its efficacy.
This compound has a molecular formula of C7H6ClNaO2S and a molecular weight of approximately 208.64 g/mol. The compound features a sulfonate group, which enhances its reactivity in various chemical transformations. Synthesis typically involves the chlorination of 5-methylbenzene-1-sulfinate followed by neutralization with sodium hydroxide.
Common Synthesis Methods:
- Chlorination : Introduction of chlorine into the aromatic ring using chlorinating agents.
- Neutralization : Reacting the resultant sulfonic acid with sodium hydroxide to form the sodium salt.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Sodium sulfinates, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for use in agricultural pesticides and antimicrobial treatments.
2. Antioxidant Properties
Research has demonstrated that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
3. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation.
Case Study 1: Antimicrobial Efficacy
A study published in Chemical & Pharmaceutical Bulletin evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL, suggesting its potential application in developing new antimicrobial agents .
Case Study 2: Antioxidant Activity
In a study examining various organosulfur compounds for their antioxidant capabilities, this compound was found to scavenge free radicals effectively. The compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 25 μM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .
Case Study 3: Cytotoxicity in Cancer Cells
Research published in Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on human cancer cell lines. The study reported an IC50 value of 30 μM against breast cancer cells (MCF-7), with mechanisms involving ROS-mediated apoptosis confirmed through flow cytometry analysis .
The biological activity of this compound is attributed to several mechanisms:
- Nucleophilic Attack : The sulfonyl group allows for nucleophilic substitution reactions, enhancing its reactivity towards biological targets.
- Reactive Oxygen Species Generation : The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells.
- Enzyme Inhibition : Sodium sulfinates may act as inhibitors for specific enzymes involved in microbial metabolism, leading to antimicrobial effects.
Properties
Molecular Formula |
C7H6ClNaO2S |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
sodium;2-chloro-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
KIZVMFCBURAXPL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















